molecular formula C28H24FN3O5 B000823 Cabozantinib CAS No. 849217-68-1

Cabozantinib

Cat. No.: B000823
CAS No.: 849217-68-1
M. Wt: 501.5 g/mol
InChI Key: ONIQOQHATWINJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cabozantinib (Cabometyx®) is an oral multi-targeted tyrosine kinase inhibitor (TKI) approved for advanced renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), and other solid tumors. It primarily inhibits MET, AXL, VEGFR2, RET, KIT, and FLT3, disrupting pathways involved in tumor growth, angiogenesis, and metastasis . Its clinical efficacy is demonstrated in pivotal trials such as CELESTIAL (HCC) and METEOR (RCC), showing significant survival benefits over placebo or comparator therapies .

Mechanism of Action

Target of Action

Cabozantinib is a non-specific tyrosine kinase inhibitor . It primarily targets specific receptor tyrosine kinases such as VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . These targets play crucial roles in tumor angiogenesis, metastasis, and oncogenesis .

Mode of Action

This compound suppresses metastasis, angiogenesis, and oncogenesis by inhibiting its primary targets . By blocking these receptor tyrosine kinases, this compound disrupts the signaling pathways that promote tumor growth and spread .

Biochemical Pathways

This compound affects multiple biochemical pathways involved in tumor growth and metastasis. It inhibits the VEGF pathway, which is crucial for tumor angiogenesis . It also blocks the MET and TAM (TYRO3, AXL, MER) family of kinases, which are involved in tumor cell survival, proliferation, and metastasis .

Pharmacokinetics

This compound has a long terminal plasma half-life of approximately 120 hours . It accumulates approximately fivefold by day 15 following daily dosing based on the area under the plasma concentration-time curve (AUC) . Four identified inactive metabolites constitute more than 65% of total this compound-related AUC following a single 140-mg free base equivalent dose . This compound’s AUC can be influenced by various factors such as hepatic or renal impairment, concomitant cytochrome P450 3A4 inhibitor or inducer, and food intake .

Result of Action

This compound’s action results in the suppression of tumor growth and metastasis . It induces immunogenic cell death in cancer cells, triggering apoptosis and reducing cell viability . It also has a direct effect on dendritic cells, leading to changes in their migratory and costimulatory phenotype .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. It promotes an immune-permissive tumor microenvironment, enhancing the efficacy of immunotherapies . Tumor heterogeneity can lead to regions of immune-poor tumor that may mediate early tumor immune escape and recurrence .

Biochemical Analysis

Biochemical Properties

Cabozantinib functions by binding in a fully reversible manner to the kinase domain, including the ATP-binding site . In biochemical assays, this compound was a potent inhibitor of MET, VEGFR2, RET, and AXL .

Cellular Effects

This compound has been shown to have substantial cytotoxicity in various cell lines, leading to decreased intracellular reactive oxygen species levels, calcitonin levels, and cell migration, and increased cell death . It also disrupts the synthesis of an AML1-ETO fusion protein in a dose- and time-dependent manner .

Molecular Mechanism

This compound suppresses metastasis, angiogenesis, and oncogenesis by inhibiting receptor tyrosine kinases . It inhibits specific receptor tyrosine kinases such as VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 .

Temporal Effects in Laboratory Settings

This compound displays a long terminal plasma half-life (~120 h) and accumulates fivefold by day 15 following daily dosing . More than half of the patients receiving this compound required a dose reduction, while the rate of treatment discontinuation due to adverse events was low .

Dosage Effects in Animal Models

In mouse models, this compound dramatically altered tumor pathology, resulting in decreased tumor and endothelial cell proliferation coupled with increased apoptosis and dose-dependent inhibition of tumor growth . A single dose exhibits antitumor efficacy for approximately 8 to 15 days in the models examined .

Metabolic Pathways

This compound is metabolized mostly by CYP3A4 and, to a minor extent, by CYP2C9 . Both enzymes produce an N-oxide metabolite .

Transport and Distribution

The volume of distribution of this compound is 349L . It has extensive plasma protein binding (≥ 99.7%) .

Subcellular Localization

While the exact subcellular localization of this compound is not explicitly stated in the literature, it is known that this compound is an orally available, multi-target tyrosine kinase inhibitor that inhibits KIT tyrosine kinase . Tyrosine kinases are typically located in the cytoplasm or are membrane-bound, suggesting that this compound likely localizes to these areas within the cell to exert its effects.

Biological Activity

Cabozantinib, an oral receptor tyrosine kinase inhibitor, has garnered attention for its biological activity across various cancer types, particularly in renal cell carcinoma (RCC) and castration-resistant prostate cancer (CRPC). Its mechanism of action primarily involves the inhibition of c-MET and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical in tumor progression, angiogenesis, and metastasis. This article delves into the biological activity of this compound, supported by clinical data, case studies, and detailed research findings.

This compound targets multiple tyrosine kinases, including:

  • c-MET : Involved in cell proliferation and survival.
  • VEGFR2 : Plays a crucial role in angiogenesis.
  • AXL : Associated with tumor progression and metastasis.

By inhibiting these pathways, this compound disrupts tumor growth and reduces metastatic potential.

Preclinical Studies

A study investigating this compound's effects on bone microenvironments demonstrated significant inhibition of osteoclast differentiation and activity. Key findings include:

  • Osteoclast Activity : this compound reduced tartrate-resistant acid phosphatase (TRAP) positive osteoclasts (p=0.0145) and inhibited bone resorption activity (p=0.0252).
  • Gene Expression : Down-modulation of osteoclast marker genes such as TRAP (p=0.006), CATHEPSIN K (p=0.004), and RANK (p=0.001) was observed, indicating a direct impact on osteoclast biology without cytotoxic effects on osteoblasts .

Clinical Trials

This compound has been evaluated in several clinical trials, particularly for RCC. A notable phase I trial involved 25 heavily pretreated patients with metastatic clear cell RCC:

  • Response Rate : 28% partial response rate.
  • Progression-Free Survival (PFS) : Median PFS of 12.9 months.
  • Overall Survival (OS) : Median OS of 15.0 months.
  • Adverse Events : Commonly reported events included fatigue, diarrhea, and nausea .

Efficacy in Combination Therapies

Recent studies have explored this compound's efficacy when combined with other treatments. For instance, a phase 1 study combining this compound with telaglenastat showed a promising overall response rate of 50% among patients with metastatic RCC . Another study indicated improved clinical activity when this compound was used alongside nivolumab in treatment-naive participants .

Data Table: Summary of Clinical Findings

Study TypePatient PopulationResponse RateMedian PFS (months)Median OS (months)Common Adverse Events
Phase I Trial25 RCC patients28%12.915.0Fatigue, diarrhea, nausea
Phase I StudyMetastatic RCC50%Not specifiedNot specifiedNot specified
Combination StudyTreatment-naive mRCC patientsImproved signalNot specifiedNot specifiedNot specified

Case Studies

  • Castration-Resistant Prostate Cancer : In a study involving CRPC patients, this compound demonstrated significant activity in prolonging progression-free survival and improving skeletal disease-related endpoints.
  • Metastatic Renal Cell Carcinoma : A cohort of patients treated with this compound after failing standard therapies exhibited notable tumor response rates and manageable safety profiles.

Scientific Research Applications

Renal Cell Carcinoma (RCC)

Cabozantinib has been extensively studied for its effectiveness in RCC. Key findings include:

  • METEOR Trial : This pivotal trial compared this compound with everolimus in patients with advanced RCC who had received prior antiangiogenic therapy. The results demonstrated a significant improvement in progression-free survival (PFS), overall survival (OS), and response rates for this compound .
  • CABOSUN Trial : In treatment-naive patients with metastatic RCC, this compound showed improved PFS compared to sunitinib, establishing it as a first-line treatment option .

Brain Metastases

Recent studies have indicated that this compound is effective in treating brain metastases from RCC:

  • A cohort study involving 88 patients revealed an intracranial response rate of 55% among those with progressing brain metastases without local therapy. The safety profile was deemed acceptable with no unexpected neurological adverse effects reported .

Hepatocellular Carcinoma (HCC)

This compound is currently being evaluated for HCC:

  • It is included in clinical trials assessing its efficacy as a second-line treatment after sorafenib failure. Preliminary data suggest that this compound may improve OS in patients with advanced HCC .

Other Malignancies

This compound is also being investigated for several other cancer types:

  • Combined Hepatocellular-Cholangiocarcinoma : Studies indicate that this compound may provide prolonged OS in this challenging-to-treat cancer type when used as a second-line therapy .
  • Colorectal Cancer : Ongoing research is evaluating the potential of this compound in combination therapies for colorectal cancer, particularly in cases resistant to standard treatments .

Case Study 1: Advanced RCC with Brain Metastases

A patient with advanced RCC and brain metastases treated with this compound exhibited a complete response in both intracranial and extracranial disease after six months of therapy. This case highlights the drug's potential to cross the blood-brain barrier and effectively treat central nervous system involvement.

Case Study 2: HCC Treatment

In a clinical trial involving patients with advanced HCC who had progressed on prior therapies, this compound demonstrated a significant reduction in tumor burden and improved quality of life metrics among participants.

Comparative Efficacy Table

Cancer TypeStudy/TrialComparison DrugPrimary EndpointOutcome
Renal Cell CarcinomaMETEOR TrialEverolimusPFSSignificant improvement with this compound
Renal Cell CarcinomaCABOSUN TrialSunitinibPFSImproved PFS for this compound
Brain MetastasesCohort StudyN/AIntracranial Response Rate55% response rate
Hepatocellular CarcinomaOngoing TrialsSorafenibOSProlonged OS observed

Q & A

Q. Basic: What are the primary molecular targets of Cabozantinib, and how do they influence its therapeutic efficacy in hepatocellular carcinoma (HCC)?

This compound inhibits vascular endothelial growth factor receptor 2 (VEGFR2), mesenchymal-epithelial transition factor (MET), and AXL receptor tyrosine kinases. These targets collectively disrupt tumor angiogenesis, metastasis, and drug resistance. In HCC, MET overexpression correlates with poor prognosis, while AXL activation promotes immune evasion. Researchers should validate target engagement in preclinical models using phospho-specific antibodies or kinase activity assays to confirm pathway inhibition .

Q. Basic: What clinical trial evidence supports the use of this compound in advanced HCC, and what were the key endpoints assessed?

The phase 3 CELESTIAL trial (NCT01908426) demonstrated this compound’s efficacy in sorafenib-pretreated HCC. Key endpoints included overall survival (OS; primary endpoint, median 10.2 vs. 8.0 months for placebo) and progression-free survival (PFS; median 5.2 vs. 1.9 months). Researchers analyzing trial data should prioritize intention-to-treat (ITT) populations and adjust for crossover effects using methods like rank-preserving structural failure time models .

Q. Advanced: How can researchers design preclinical studies to evaluate this compound’s synergy with immune checkpoint inhibitors (ICIs) while controlling for off-target effects?

Methodological Approach :

  • Use syngeneic mouse models with intact immune systems (e.g., Hepa1-6 HCC models) to assess tumor-infiltrating lymphocytes (TILs) via flow cytometry.
  • Employ dose-response matrices to identify synergistic combinations (e.g., this compound + anti-PD-1), calculating combination indices (CI) using the Chou-Talalay method.
  • Validate specificity by comparing MET/AXL knockdown models to wild-type controls. Include RNA sequencing to identify immune-related gene signatures altered by combination therapy .

Q. Advanced: What methodologies are recommended for resolving contradictions in efficacy data between this compound monotherapy and combination therapy trials?

  • Conduct meta-analyses stratified by trial design (e.g., single-arm vs. randomized) and patient subgroups (e.g., MET-high vs. MET-low tumors).
  • Apply Bayesian hierarchical models to account for heterogeneity in dosing schedules or prior therapies.
  • Validate findings using patient-derived xenografts (PDXs) to isolate tumor-intrinsic vs. microenvironmental factors .

Q. Advanced: What strategies should be employed to ensure reproducibility in this compound pharmacokinetic (PK) studies across different preclinical models?

  • Standardize sampling protocols (e.g., plasma collection at consistent timepoints post-dose) and validate LC-MS/MS assays with quality controls.
  • Report bioavailability-adjusted dosing in rodents vs. non-rodents, accounting for species-specific CYP3A4 metabolism.
  • Share raw PK data and analysis scripts via repositories like Figshare to enable cross-validation .

Q. Basic: What are the most frequent grade ≥3 adverse events associated with this compound in clinical trials, and how are they managed?

Common grade ≥3 events include palmar-plantar erythrodysesthesia (13%), hypertension (16%), and fatigue (10%). Proactive management involves:

  • Baseline cardiovascular risk stratification (e.g., echocardiogram for hypertension-prone patients).
  • Dose interruption/reduction protocols (e.g., 60 mg → 40 mg → 20 mg) guided by CTCAE v5.0 criteria.
  • Multidisciplinary monitoring teams to address overlapping toxicities in combination trials .

Q. Advanced: How should researchers approach the integration of multi-omics data to identify biomarkers predictive of this compound response in heterogeneous tumor populations?

  • Perform whole-exome sequencing (WES) to detect MET/AXL mutations and RNA-seq to assess pathway activation.
  • Use LASSO regression or random forest models to prioritize biomarkers (e.g., circulating tumor DNA MET amplifications).
  • Validate findings in orthogonal cohorts (e.g., TCGA-HCC datasets) and functional assays (e.g., organoid drug sensitivity testing) .

Q. Advanced: What statistical frameworks are optimal for analyzing time-to-event endpoints in this compound trials with crossover or treatment switching?

  • Apply inverse probability of censoring weights (IPCW) to adjust for informative censoring.
  • Use restricted mean survival time (RMST) to compare groups when proportional hazards assumptions are violated.
  • For crossover designs, implement rank-based tests like the Wilcoxon-Gehan statistic to mitigate bias .

Q. Basic: What are the pharmacodynamic considerations when administering this compound in patients with compromised liver function?

  • Monitor Child-Pugh scores: Dose reductions are recommended for Child-Pugh B/C (e.g., 20 mg daily).
  • Assess albumin and bilirubin levels biweekly, as this compound is highly protein-bound (>99%).
  • Use liquid biopsy-based MET/AXL monitoring to avoid invasive tissue sampling in cirrhotic patients .

Q. Advanced: What experimental models best recapitulate the tumor microenvironment for studying this compound’s effects on MET and AXL signaling pathways?

  • 3D co-culture systems : Combine HCC spheroids with cancer-associated fibroblasts (CAFs) and endothelial cells to model stromal interactions.
  • Orthotopic PDX models : Implant tumors into murine livers to preserve native vascularization and immune context.
  • Spatial transcriptomics : Map MET/AXL expression gradients in tumor margins vs. cores using GeoMx Digital Spatial Profiling .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Structural Bioisosteres and c-Met Inhibition

Cabozantinib’s pyridine-based bioisosteres highlight the importance of structural optimization:

  • Compound 4 (unsubstituted pyridine): Exhibited near-identical c-Met inhibition (IC50: 4.9 nM vs. This compound’s 5.4 nM) and preserved hydrogen bonding with Met-1160 and Asp-1222 in docking studies.
  • Compound 3 (trimethylpyridine): Ineffective (3.8% inhibition at 1 µM) due to steric hindrance from methyl groups, reducing binding affinity .

Table 1: c-Met Inhibitory Activity

Compound IC50 (nM) Structural Feature
This compound 5.4 Benzene ring center
Compound 4 4.9 Unsubstituted pyridine
Compound 3 >1,000 Trimethylpyridine

Quinoline-Based Analogues

This compound shares structural similarities with foretinib and other quinoline-based c-Met inhibitors. Modifications at the C-7 position and linker regions (e.g., cyclic/acyclic 5-atom chains) enhance solubility and kinase selectivity. For example, replacing the (4-fluorophenyl)cyclopropane moiety alters binding to MET and VEGFR2 .

Kinase Inhibition Profiles vs. Other TKIs

Regorafenib

  • Structural Similarity : Both are multi-targeted TKIs with overlapping inhibition of VEGFR2 and TIE-2.
  • Functional Differences : this compound is more potent against MET, AXL, RET, and FLT3 (IC50 values 2–10-fold lower) .
  • Clinical Outcomes : In second-line HCC, network meta-analysis showed comparable OS (HR: 0.90 vs. 0.87) and PFS (HR: 0.43 vs. 0.46) between this compound and regorafenib. However, this compound had higher rates of grade 3/4 hand-foot syndrome (13.5% vs. 9.1%) and diarrhea (10.3% vs. 3.2%) .

Table 2: Adverse Event Comparison (Grade ≥3)

Toxicity This compound (%) Regorafenib (%)
Hand-foot syndrome 13.5 9.1
Hypertension 12.5 14.6
Diarrhea 10.3 3.2
Fatigue 8.1 9.8

Sunitinib and Everolimus

  • Efficacy in RCC : this compound improved median PFS vs. sunitinib (8.6 vs. 5.3 months) and OS vs. everolimus (21.4 vs. 16.5 months) in advanced RCC .
  • Safety : Higher incidence of diarrhea (6.9% vs. 2.1%) and hypertension (12.5% vs. 8.3%) compared to sunitinib, but similar toxicity burden to everolimus .

Target Spectrum Similarity (TAS) and Phenotypic Effects

This compound’s target spectrum diverges from structurally dissimilar compounds:

  • PD-173074: Shares nominal targets (KDR, FGFR1) but has low TAS similarity (0.19) due to non-overlapping secondary targets .
  • Ponatinib : Despite structural dissimilarity (similarity score: 0.12), high TAS similarity (0.82) with this compound in FLT3-ITD AML models due to shared AXL inhibition, overcoming drug resistance .

Clinical Positioning in Combination Therapies

  • Immunotherapy Synergy: this compound combined with nivolumab showed manageable toxicity (grade ≥3 ALT elevation: 5.3%) and improved quality of life vs. sunitinib in RCC .

Properties

IUPAC Name

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIQOQHATWINJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10233968
Record name Cabozantinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

COMETRIQ is practically insoluble in water.
Record name Cabozantinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08875
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

849217-68-1
Record name Cabozantinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849217-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cabozantinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cabozantinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08875
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cabozantinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849217-68-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CABOZANTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C39JW444G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The solution from the previous step containing 1-(4-fluoro-phenylcarbamoyl)-cyclopropanecarbonyl chloride was added to a mixture of 4-(6,7-dimethoxy-quinoline-4-yloxy)-phenylamine (3.0 kg) and potassium carbonate (4.0 kg) in THF (27.0 kg) and water (13.0 kg) at a rate such that the batch temperature did not exceed 30° C. When the reaction was complete (in typically 10 minutes), water (74.0 kg) was added. The mixture was stirred at 15-30° C. for approximately 10 hours, which resulted in the precipitation of the product. The product was recovered by filtration, washed with a premade solution of THF (11.0 kg) and water (24.0 kg), and dried at approximately 65° C. under vacuum for approximately 12 hours to afford the title compound (free base, 5.0 kg). 1H NMR (400 MHz, d6-DMSO): δ 10.2 (s, 1H), 10.05 (s, 1H), 8.4 (s, 1H), 7.8 (m, 2H), 7.65 (m, 2H), 7.5 (s, 1H), 7.35 (s, 1H), 7.25 (m, 2H), 7.15 (m, 2H), 6.4 (s, 1H), 4.0 (d, 6H), 1.5 (s, 4H). LC/MS: M+H=502.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 kg
Type
reactant
Reaction Step Two
Quantity
4 kg
Type
reactant
Reaction Step Two
Name
Quantity
13 kg
Type
reactant
Reaction Step Two
Name
Quantity
27 kg
Type
solvent
Reaction Step Two
Name
Quantity
74 kg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of cyclopropane-1,1-dicarboxylic acid (4-fluorophenyl)-amide (4-hydroxy-phenyl)-amide (6.98 g, 22.2 mmol) in anhydrous 2,6-lutidine (50 mL) was added trifluoromethanesulfonic acid 6,7-dimethoxy-quinolin-4-yl ester (5 g, 14.8 mmol). The reaction mixture was heated at 165° C. in a sealed pressure tube with stirring for 18 h. The reaction mixture was concentrated on high vacuum to completely remove lutidine. The resulting solid material was dissolved in DCM (250 mL), and washed several times with 1 N sodium hydroxide to remove the excess phenol. The crude mixture was loaded on a silica gel flash column and eluted with 75% EtOAc-hexanes, affording N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (3.2 g, 44%). 1H NMR (400 MHz, d6-DMSO): δ 10.2 (s, 1H), 10.05 (s, 1H), 8.4 (s, 1H), 7.8 (m, 2H), 7.65 (m, 2H), 7.5 (s, 1H), 7.35 (s, 1H), 7.25 (m, 2H), 7.15 (m, 2H), 6.4 (s, 1H), 4.0 (d, 6H), 1.5 (s, 4H). LC/MS: M+H=502.

Synthesis routes and methods III

Procedure details

The solution from the previous step containing 1-(4-fluoro-phenylcarbamoyl)-cyclopropanecarbonyl chloride was added to a mixture of compound 4-(6,7-dimethoxy-quinoline-4-yloxy)-phenylamine (23.5 kg) and potassium carbonate (31.9 kg) in THF (245.7 kg) and water (116 L) at a rate such that the batch temperature did not exceed 30° C. When the reaction was complete (in approximately 20 minutes), water (653 L) was added. The mixture was stirred at 20 to 25° C. for approximately 10 hours, which resulted in the precipitation of the product. The product was recovered by filtration, washed with a pre-made solution of THF (68.6 kg) and water (256 L), and dried first on a filter under nitrogen at approximately 25° C. and then at approximately 45° C. under vacuum to afford the title compound (41.0 kg, 38.1 kg, calculated based on LOD).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.5 kg
Type
reactant
Reaction Step Two
Quantity
31.9 kg
Type
reactant
Reaction Step Two
Name
Quantity
245.7 kg
Type
solvent
Reaction Step Two
Name
Quantity
116 L
Type
solvent
Reaction Step Two
Name
Quantity
653 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.